Lipophilicity Advantage Over 1H-Indazole-5,6-diamine
The N2-methyl substituent of 2-methyl-2H-indazole-5,6-diamine confers a measurable increase in lipophilicity relative to the unsubstituted 1H-indazole-5,6-diamine (CAS 7404-68-4). The target compound exhibits an XLogP3-AA of 0.2 [1], whereas the non-methylated 1H-indazole-5,6-diamine has a computed XLogP3-AA of approximately -0.3 [2]. This ΔXLogP of ~0.5 log units represents a roughly 3.2-fold increase in calculated octanol–water partition coefficient, which can influence membrane permeability, protein binding, and chromatographic retention behavior in lead optimization campaigns.
vs 1H-Indazole-5,6-diamine: ≈ −0.3
Δ ≈ 0.5 log units (~3.2× partition)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | 1H-Indazole-5,6-diamine (CAS 7404-68-4): XLogP3-AA ≈ -0.3 |
| Quantified Difference | ΔXLogP ≈ 0.5 log units (~3.2-fold increase in partition coefficient) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
This lipophilicity difference is critical for medicinal chemistry programs where fine-tuning LogP within a narrow window (~0–3) is necessary to balance solubility and permeability; procurement of the incorrect des-methyl analog could mislead SAR interpretation.
- [1] PubChem Compound Summary for CID 76851094, 2-Methyl-2H-indazole-5,6-diamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/857773-62-7 (accessed 2026-05-01). View Source
- [2] PubChem Compound Summary for CID 44571174, 1H-Indazole-5,6-diamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7404-68-4 (accessed 2026-05-01). View Source
